2-Imidazolidinethione-4,5-d4
Overview
Description
2-Imidazolidinethione-4,5-d4 is a deuterated analog of 2-imidazolidinethione, a compound known for its applications in various fields such as pharmaceuticals, agriculture, and environmental science. The deuterium atoms replace the hydrogen atoms at positions 4 and 5 of the imidazolidine ring, which can be useful in isotopic labeling studies and mass spectrometry .
Mechanism of Action
Target of Action
It is known that the compound forms a variety of metal complexes , suggesting that it may interact with metal ions or metal-containing proteins in biological systems.
Mode of Action
The mode of action of 2-Imidazolidinethione-4,5-d4 involves its interaction with these targets. The compound is a cyclic unsaturated thiourea with a short C=S bond length of 169 pm . This structural feature may allow it to form strong bonds with its targets, leading to changes in their function.
Biochemical Pathways
Given its structural similarity to other thioureas , it may potentially influence pathways involving sulfur metabolism or metal ion homeostasis
Result of Action
Given its potential to form metal complexes , it may influence the function of metal ions or metal-containing proteins, leading to changes at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinethione-4,5-d4 typically involves the deuteration of 2-imidazolidinethione. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. For instance, the reaction can be carried out in the presence of deuterated solvents such as deuterated methanol or deuterated dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high isotopic purity and yield. The process typically requires stringent control of reaction parameters such as temperature, pressure, and the concentration of deuterated reagents to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinethione-4,5-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the parent imidazolidine compound.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the thiourea group under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Parent imidazolidine compound.
Substitution: Various substituted imidazolidinethione derivatives
Scientific Research Applications
2-Imidazolidinethione-4,5-d4 has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Imidazolidinethione: The non-deuterated analog, commonly used in similar applications but without the isotopic labeling benefits.
Ethylene thiourea: Another thiourea derivative with similar chemical properties but different applications.
1,3-Dihydroimidazol-2-one: A related compound with a different functional group, used in various chemical and pharmaceutical applications .
Uniqueness
2-Imidazolidinethione-4,5-d4 is unique due to its deuterium labeling, which provides advantages in isotopic studies and mass spectrometry. The presence of deuterium atoms can enhance the compound’s stability and provide distinct spectroscopic signatures, making it a valuable tool in research and industrial applications .
Properties
IUPAC Name |
4,4,5,5-tetradeuterioimidazolidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2S/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQAZBWRQCGBEV-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(NC(=S)N1)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662033 | |
Record name | (4,4,5,5-~2~H_4_)Imidazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352431-28-8 | |
Record name | (4,4,5,5-~2~H_4_)Imidazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 352431-28-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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